(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various amines .
Scientific Research Applications
(5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-methylpyridin-2-yl)methanamine: This compound has a similar structure but with a methyl group instead of the triazole ring.
Phenyl(pyridin-2-yl)methanamine: This compound contains a phenyl group instead of the triazole ring.
Uniqueness
The presence of both pyridine and triazole rings in (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine makes it unique compared to other similar compounds. This dual-ring structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2,(H,11,12,13) |
InChI Key |
ADERNRNIBQILBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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